Product packaging for 2,6-Diphenylanthracene(Cat. No.:CAS No. 95950-70-2)

2,6-Diphenylanthracene

Cat. No.: B1340685
CAS No.: 95950-70-2
M. Wt: 330.4 g/mol
InChI Key: MZBIWFMZBZJUHX-UHFFFAOYSA-N
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Description

2,6-Diphenylanthracene is a useful research compound. Its molecular formula is C26H18 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18 B1340685 2,6-Diphenylanthracene CAS No. 95950-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIWFMZBZJUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of 2,6 Diphenylanthracene in Next Generation Organic Semiconductor Development

Sublimation for Material Refinement

Sublimation is a widely used and effective technique for the purification of organic small molecules intended for electronic applications. tcichemicals.comchemscene.comgoogle.com The process involves heating the crude material under a high vacuum, causing it to transition directly from a solid to a gas phase without passing through a liquid phase. The gaseous material then condenses back into a solid on a cooler surface, leaving behind non-volatile impurities. google.com

This method is particularly effective for separating the desired product from impurities that have different volatilities. google.com For this compound, sublimation is a standard final purification step to obtain a semi-crystalline film of high electronic purity. mdpi.com This process is critical for achieving the high charge carrier mobilities observed in devices fabricated with this material. tcichemicals.com The use of sublimation-purified this compound is frequently specified in the fabrication of high-performance organic field-effect transistors (OFETs). tcichemicals.comtcichemicals.com

Derivatization Strategies for Tailored Electronic and Optical Properties

Nitrogen-Substituted this compound Derivatives

A promising strategy for modifying the properties of this compound involves the incorporation of nitrogen atoms into the phenyl rings. researchgate.netnjtech.edu.cn This substitution leads to a new class of N-substituted 2,6-DPA derivatives with tailored characteristics. researchgate.netnjtech.edu.cn Theoretical studies using density functional theory (DFT) have shown that the introduction of one, two, or three nitrogen atoms into the phenyl rings can significantly impact the molecule's geometry and electronic properties. researchgate.netnjtech.edu.cn

These nitrogen-substituted derivatives have been shown to exhibit enhanced planarity, with a decrease in the twist angle between the phenyl rings and the anthracene (B1667546) core. researchgate.netnjtech.edu.cn This improved planarity, along with lower energy gaps and larger electron affinity, makes these materials promising candidates for use in OFETs. researchgate.netnjtech.edu.cn Furthermore, all the studied N-substituted 2,6-DPA derivatives were identified as being better hole-transfer materials. researchgate.netnjtech.edu.cn From an optical perspective, these derivatives show characteristic emission peaks in the green part of the spectrum, suggesting that their emission color can be tuned through appropriate chemical modifications. researchgate.netnjtech.edu.cn

Property Effect of Nitrogen Substitution Significance References
Molecular Geometry Enhanced planarity (twist angle decreased by 1.6°–39.0°).Improved molecular packing and charge transport. researchgate.netnjtech.edu.cn
Electronic Properties Lower HOMO-LUMO energy gaps and larger electron affinity.Enhanced performance in electronic devices. researchgate.netnjtech.edu.cn
Charge Transport Improved hole-transfer capabilities.Promising for p-type organic field-effect transistors (OFETs). researchgate.netnjtech.edu.cn
Optical Properties Tunable green emission (478–521 nm).Potential for use in organic light-emitting diodes (OLEDs). researchgate.netnjtech.edu.cn

Alkylene-Strapped 9,10-Diphenylanthracene (B110198) Analogues

Research into analogues of the related 9,10-diphenylanthracene (DPA) has led to the development of double alkylene-strapped derivatives. nih.govacs.org In these compounds, the reactive central aromatic ring of the anthracene core is shielded by these straps. nih.gov The synthesis of derivatives with varying strap lengths—specifically C6, C7, and C8 straps—has been reported. nih.govacs.org

These alkylene straps significantly enhance the photochemical stability of the molecule compared to the parent 9,10-DPA. nih.gov The length of the strap plays a crucial role in the photophysical properties. The derivative with the C7 strap, for instance, demonstrates the highest fluorescence quantum yields in various states (in cyclohexane (B81311), as a cast film, and in powder form) when compared to the C6 and C8 strapped versions and the parent DPA. nih.gov This suggests that the C7 strap effectively inhibits fluorescence self-quenching. nih.gov

Table 1: Properties of Alkylene-Strapped 9,10-Diphenylanthracene Analogues

Compound Strap Length Key Finding Source
Analogue 3a C6 More photochemically resistant than parent 9,10-DPA. nih.govacs.org
Analogue 3b C7 Highest fluorescence quantum yields among the analogues. nih.gov
Analogue 3c C8 Increased photostability compared to parent 9,10-DPA. nih.govacs.org

Fluorinated Phenyl Substitutions and Their Impact on Electronic Characteristics

Modifying the periphery of the anthracene core by introducing specific functional groups is a key strategy for tuning its electronic properties. nih.gov A significant example of this is the introduction of strong electron-withdrawing groups, such as pentafluorophenyl groups, to the anthracene backbone. researchgate.net

The synthesis of 2,6-bis(pentafluorophenyl)anthracene provides a clear example of how such substitutions dramatically alter the compound's electronic behavior. researchgate.net While parent diphenylanthracene derivatives typically exhibit p-type semiconducting properties, the introduction of the highly electronegative fluorine atoms in the pentafluorophenyl groups transforms the material into an n-type semiconductor. researchgate.net This change is attributed to the lowering of the molecule's frontier molecular orbital energy levels (HOMO and LUMO). nih.gov This strategic modification allows for the development of complementary circuits in organic electronics. The resulting 2,6-bis(pentafluorophenyl)anthracene has demonstrated high electron mobility and a significant on/off ratio in organic field-effect transistors (OFETs), underscoring the effectiveness of this molecular design strategy. researchgate.net

Table 2: Comparison of this compound and its Fluorinated Analogue

Compound Substituent Semiconductor Type Key Electronic Property Source
This compound Phenyl p-type High hole mobility (>10 cm²/Vs). tcichemicals.com researchgate.net
2,6-bis(pentafluorophenyl)anthracene Pentafluorophenyl n-type High electron mobility (0.12±0.02 cm²/Vs). researchgate.net researchgate.net

Frontier Molecular Orbital Theory and Electronic Structure of 2,6 Diphenylanthracene

Electronic Band Structure and Energy Gap Investigations

The electronic band structure of 2,6-DPA has been a subject of both experimental and theoretical study to determine its semiconducting properties. The energy gap (Egap) is a key parameter derived from these studies.

Computational studies have also explored the effect of external pressure on the electronic structure. As hydrostatic pressure on a 2,6-DPA single crystal increases from 0 to 10 GPa, the energy gap steadily decreases. cambridge.org This is attributed to the decreasing intermolecular separation between adjacent molecules, which enhances orbital overlap. cambridge.org

The bandwidths of the frontier orbitals are also crucial for charge transport. At ambient pressure, the calculated bandwidths for the HOMO and LUMO of crystalline 2,6-DPA are approximately 614 meV and 492 meV, respectively. cambridge.org The width of these bands is observed to increase and broaden as pressure is applied, a factor that assists in enhancing charge carrier mobility. cambridge.org

Electronic Properties of 2,6-Diphenylanthracene

ParameterValueMethodSource
Energy Gap (Egap)3.0 eVExperimental (UV-vis) shuaigroup.net
Energy Gap (Egap)2.718 eVTheoretical (B3LYP) cambridge.org
HOMO Bandwidth614 meVTheoretical cambridge.org
LUMO Bandwidth492 meVTheoretical cambridge.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Level Characterization

The alignment of these frontier molecular orbital energy levels with the Fermi level of the source and drain electrodes is a primary factor governing the performance of organic thin-film transistors (OTFTs). nih.govmdpi.com The HOMO and LUMO levels of 2,6-DPA serve as a crucial baseline for comparative studies on its derivatives. nih.govmdpi.com For instance, the introduction of fluorine-based moieties on the phenyl rings can lead to a noticeable drop in both HOMO and LUMO energy levels compared to the parent 2,6-DPA. nih.gov Hydrostatic pressure also influences the frontier orbitals; applying pressure increases the overlap of the HOMO between adjacent molecules, leading to a wider valence band and enhanced hole mobility. cambridge.org

Frontier Orbital Energy of this compound

OrbitalEnergy LevelMethodSource
HOMO-5.6 eVExperimental (Cyclic Voltammetry) shuaigroup.net

Theoretical Approaches for Electron Reorganization Energy and Electronic Affinity

The reorganization energy (λ) is a critical parameter in charge transport theory, representing the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A smaller reorganization energy is desirable for efficient charge transfer. For 2,6-DPA, the calculated reorganization energy at ambient pressure is approximately 0.2 eV. cambridge.org

Theoretical studies on derivatives of 2,6-DPA provide further insight. Computational analyses show that doping the this compound structure with nitrogen atoms leads to a smaller electron reorganization energy and a larger electronic affinity (EA) compared to the unsubstituted molecule. researchgate.netrsc.org These modifications are considered promising for improving the performance of materials in organic field-effect transistors (OFETs). researchgate.netrsc.org

Calculated Reorganization Energy for this compound

ParameterValueConditionSource
Reorganization Energy (λ)~0.2 eVAmbient Pressure cambridge.org

Computational Studies on Charge Transfer Integrals

For 2,6-DPA, computational results at ambient pressure show that the transfer integrals are in the range of 0.2–0.3 eV. cambridge.org The magnitude of these integrals is close to that of the reorganization energy (~0.2 eV), which suggests that the charge transport mechanism in 2,6-DPA is intermediate between simple hopping and band transport. cambridge.org Theoretical investigations have also explored the charge transfer character by calculating the electronic spectra of molecular dimers. cambridge.org For a dimer pair in a specific crystal direction (d2), a distinct peak related to charge transfer is observed, which has a dominating contribution from the HOMO → LUMO transition (55%). cambridge.org This peak is only present when there is sufficient electronic coupling between the molecules, underscoring the importance of molecular packing in facilitating charge transfer. cambridge.org

Calculated Charge Transfer Integrals for this compound

ParameterValue RangeConditionSource
Charge Transfer Integral (t)0.2–0.3 eVAmbient Pressure cambridge.org

Charge Carrier Transport Phenomena in 2,6 Diphenylanthracene Systems

Intrinsic Charge Carrier Mobility in Single Crystals and Thin Films

The intrinsic charge carrier mobility is a key metric for a semiconductor, representing the upper limit of performance in a defect-free, single-crystal form. 2,6-DPA has been the subject of significant research due to its exceptionally high mobility values.

2,6-Diphenylanthracene is well-established as a p-type organic semiconductor, meaning that the primary charge carriers are holes. Experimental studies have demonstrated remarkable hole mobility in both single-crystal and thin-film configurations. Single crystals of 2,6-DPA, which represent a highly ordered system with minimal defects, have exhibited outstanding hole mobility as high as 34 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.netnih.gov This high mobility is largely attributed to the efficient intermolecular π-π stacking and closely packed crystal structure, which facilitates effective orbital overlap for charge hopping between adjacent molecules. cambridge.orgmdpi.com

In thin-film devices, which are more relevant for practical electronic applications, 2,6-DPA maintains its high performance. Organic field-effect transistors (OFETs) fabricated using 2,6-DPA as the active layer have shown device mobilities exceeding 10 cm² V⁻¹ s⁻¹. researchgate.netcambridge.org Theoretical calculations, which model the material in an ideal crystal at room temperature, have calculated a hole mobility of 16.491 cm² V⁻¹ s⁻¹ at ambient pressure (0 GPa), providing a theoretical upper limit that aligns well with experimental findings. cambridge.org Another theoretical investigation reported a calculated intrinsic mobility of 3.54 cm² V⁻¹ s⁻¹. rsc.org For comparison, pristine anthracene (B1667546) single crystals show a much lower hole mobility of around 0.02 cm² V⁻¹ s⁻¹, highlighting the significant enhancement achieved by the addition of phenyl groups at the 2 and 6 positions. researchgate.net

Reported Hole Mobility Values for this compound
System TypeMobility (cm² V⁻¹ s⁻¹)MethodReference
Single Crystal34Experimental rsc.orgresearchgate.netnih.gov
Thin-Film Device> 10Experimental researchgate.netcambridge.org
Single Crystal16.491Theoretical (0 GPa) cambridge.org
Single Crystal3.54Theoretical rsc.org

While 2,6-DPA is intrinsically a p-type semiconductor, chemical modification can be used to alter its charge transport characteristics. Research into functionalizing the 2,6-positions with various fluorinated phenyl derivatives has shown that such modifications can induce n-type behavior. mdpi.comsemanticscholar.org The introduction of electron-withdrawing fluorine atoms onto the peripheral phenyl groups alters the frontier molecular orbital energy levels of the molecule. This strategic functionalization can lead to a transition from predominantly hole transport (p-type) to electron transport (n-type) in organic thin-film transistors, demonstrating the tunability of 2,6-DPA's electronic properties. mdpi.comsemanticscholar.org

Anisotropic Charge Transport Behavior

Charge transport in molecular crystals is often anisotropic, meaning that the mobility values differ along different crystallographic directions. This phenomenon arises from the non-uniform intermolecular electronic coupling and molecular packing in the crystal lattice. In 2,6-DPA, the crystal structure and the directional nature of its intermolecular interactions lead to a substantial anisotropy in charge transport. cambridge.org Theoretical studies have confirmed that the material's charge transport properties are different along its three crystallographic axes due to variations in crystal packing. cambridge.org This anisotropy is a fundamental characteristic of many organic semiconductors and is a direct consequence of their ordered, non-spherical molecular arrangement.

Influence of Crystal Alignment, Grain Boundaries, and Defects on Macroscopic Mobility

The high mobility observed in 2,6-DPA thin films is linked to its ability to form a tightly packed herringbone motif, which indicates strong π–π interactions that can persist even in a less-ordered thin film. mdpi.com The formation of large, well-aligned crystalline grains with a low density of grain boundaries is crucial for achieving high charge mobility. mdpi.com Conversely, materials that tend to form many small grains and numerous grain boundaries exhibit poor charge transport characteristics. rsc.org Therefore, controlling the crystallization process to minimize defects and promote alignment is a key strategy for optimizing the performance of 2,6-DPA-based devices.

Modulation of Charge Transport through External Perturbations

The charge transport properties of molecular crystals like 2,6-DPA are not static and can be modulated by external stimuli such as pressure. These perturbations can alter the crystal structure and, consequently, the electronic interactions between molecules.

The application of hydrostatic pressure has been shown through computational studies to be an effective method for enhancing the hole mobility of 2,6-DPA. cambridge.org Density-functional calculations investigating the effects of hydrostatic compression up to 10 GPa revealed significant changes in the material's crystal structure and electronic properties. cambridge.orgscispace.com

Structural Changes in 2,6-DPA Under Hydrostatic Pressure
ParameterChange at 10 GPaReference
Lattice Constant 'a'-5.23% cambridge.orgscispace.com
Lattice Constant 'b'-17.26% cambridge.orgscispace.com
Lattice Constant 'c'-11.34% cambridge.orgscispace.com
Unit-Cell Volume-30.5% cambridge.orgscispace.com

Impact of External Electric Fields on Charge Transport Properties

A comprehensive review of existing scientific literature indicates a notable gap in the experimental and theoretical investigation into the direct influence of external electric fields on the charge transport properties of this compound (2,6-DPA). As of current research, specific studies detailing the relationship between applied electric field strength and charge carrier mobility or other transport phenomena in 2,6-DPA systems have not been reported. cambridge.org

While the charge carrier mobility in organic single crystals can exhibit a dependency on the electric field, particularly at low temperatures, specific data for 2,6-DPA remains unavailable. cambridge.org The majority of published research on this high-performance organic semiconductor has focused on its synthesis, crystal structure, and charge mobility under standard field-effect transistor operating conditions, without a systematic study of the electric field's role as an independent variable. cambridge.orgresearchgate.netrsc.orgnih.gov Theoretical studies have explored the impact of hydrostatic pressure on the charge transport properties of 2,6-DPA, but similar computational analyses concerning external electric fields are not present in the surveyed literature. cambridge.org

Consequently, a detailed discussion, including research findings and data tables on the impact of external electric fields on charge transport in 2,6-DPA, cannot be provided at this time due to the absence of dedicated research on the subject.

Photophysical Processes and Excited State Dynamics of 2,6 Diphenylanthracene

Photoluminescence and Electroluminescence Mechanisms

The luminescent properties of 2,6-diphenylanthracene (2,6-DPA) are governed by the principles of photoluminescence and electroluminescence, which are fundamental to its application in organic electronics. nih.gov

Photoluminescence originates from the absorption of photons, which elevates electrons from the ground state (S₀) to an excited singlet state (S₁, S₂, etc.). researchgate.net Following this excitation, the molecule rapidly undergoes non-radiative relaxation to the lowest excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state via the emission of a photon, a process known as fluorescence. Alternatively, the excited electron can transition to a triplet state (T₁) through intersystem crossing (ISC). The radiative decay from this triplet state back to the ground state is termed phosphorescence, which occurs on a much longer timescale than fluorescence. researchgate.net

Electroluminescence is the light generation mechanism in devices like organic light-emitting diodes (OLEDs). nih.gov This process is initiated by the injection of charge carriers—electrons from the cathode and holes from the anode—into the organic semiconductor layer under an applied electric field. researchgate.net These charge carriers migrate through the material and eventually recombine to form excitons, which are bound electron-hole pairs. According to spin statistics, both singlet (25%) and triplet (75%) excitons are formed. The radiative decay of these singlet excitons results in electroluminescence. nih.gov The energy of the emitted light corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the 2,6-DPA molecule. researchgate.net

Fluorescence Quantum Yield and Exciton (B1674681) Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For anthracene (B1667546) derivatives, this value is highly dependent on the molecular structure and the surrounding environment. 9,10-diphenylanthracene (B110198) (9,10-DPA), a well-studied isomer, is often used as a fluorescence standard and exhibits a quantum yield approaching 1.0 in cyclohexane (B81311). acs.org While specific values for 2,6-DPA are less commonly reported as a standard, related 1,4-diphenylanthracene (B13124790) derivatives show high fluorescence quantum yields, with one cyano-substituted derivative reaching 0.71 in the solid state. nih.gov

Exciton lifetime (τ) is the average time an exciton exists in its excited state before decaying. For singlet excitons, this lifetime is typically in the nanosecond range. nih.govmdpi.com The fluorescence lifetime for various diphenylanthracene derivatives has been observed to be in the range of 2 to 5 ns. nih.gov The triplet exciton lifetime is significantly longer, which is a crucial factor in processes like triplet-triplet annihilation. nih.govacs.org For instance, a meta-coupled DPA dimer was found to have a long triplet lifetime of 4.7 ms (B15284909), which contributed to its high upconversion efficiency. nih.govacs.org

Photophysical Properties of Diphenylanthracene and Derivatives
CompoundSolvent/StateFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ)Reference
9,10-DiphenylanthraceneCyclohexane1.0Not Specified
9,10-DiphenylanthraceneCyclohexane0.90Not Specified
1,4-Diphenylanthracene Derivative (CN-substituted)Solid State0.71Not Specified nih.gov
1,4-Diphenylanthracene DerivativesSolid State0.15–0.712.27–5.22 ns nih.gov
1,3-DPA₂ (Dimer)Not Specified21.2% (Upconversion)4.7 ms (Triplet) nih.govacs.org

Exciton Dynamics and Triplet Exciton Harvesting

In electroluminescent devices, a significant portion of excitons are formed in the non-emissive triplet state. Efficiently harvesting these triplet excitons is key to enhancing device performance. One of the primary mechanisms for this is Triplet-Triplet Annihilation (TTA). nih.govchemrxiv.org

TTA is a process where two triplet excitons interact to produce one higher-energy singlet exciton and one ground-state molecule. nih.govacs.org This newly formed singlet exciton can then decay radiatively, emitting a photon. This phenomenon, also known as photon upconversion when initiated by light absorption, effectively converts low-energy triplet excitons into high-energy, emissive singlet excitons. rsc.org

The TTA process typically involves a sensitizer (B1316253) and an annihilator (or emitter). nih.gov The sensitizer absorbs light and, through efficient intersystem crossing, populates its triplet state. It then transfers its triplet energy to the annihilator molecule, in this case, a 2,6-DPA derivative. When two such energized DPA molecules encounter each other, they undergo TTA. nih.govchemrxiv.org

The efficiency of TTA is dependent on several factors, including the triplet lifetime of the annihilator and the rate of triplet energy transfer. nih.govacs.orgchemrxiv.org Dimeric systems of diphenylanthracene have been investigated to facilitate intramolecular TTA, where two triplet excitons can exist on the same molecule, potentially enhancing the annihilation rate. acs.org Studies on DPA dimers have shown that a longer triplet lifetime is a primary factor for superior upconversion performance. nih.govacs.org

Molecular Design : Synthesizing DPA derivatives with long triplet lifetimes to increase the probability of a TTA event occurring before non-radiative decay. nih.govacs.org

Sensitizer Selection : Employing a sensitizer with a high intersystem crossing quantum yield and a triplet energy level suitable for efficient energy transfer to the DPA annihilator. nih.gov Platinum octaethylporphyrin (PtOEP) is a commonly used sensitizer in DPA-based TTA systems. nih.govacs.org

Controlling Morphology : In solid-state applications, controlling the molecular packing and intermolecular distances is crucial for efficient triplet energy migration and annihilation. rsc.org Covalently tethering DPA emitters to a polymer backbone is one approach to optimize emitter content and distribution. rsc.org

Spectroscopic Analysis of Optical Transitions (e.g., π–π* transitions)

The optical properties of 2,6-DPA are dominated by π–π* electronic transitions within the conjugated anthracene core and phenyl substituents. researchgate.net The absorption and emission spectra provide insight into these transitions. The absorption spectrum corresponds to the transition from the ground state (S₀) to various excited singlet states (Sₙ), while the fluorescence spectrum reveals the transition from the lowest excited singlet state (S₁) back to the ground state.

For anthracene derivatives, the absorption and fluorescence spectra typically lie in the UV-visible region. nih.gov For example, 9,10-DPA in cyclohexane shows absorption peaks around 350-400 nm and an emission spectrum that peaks around 400-450 nm. Studies on various 2,6-disubstituted anthracene derivatives show that functionalization with different fluorinated phenyl groups leads to negligible changes in the optical absorption behavior but can influence the electrochemical properties. researchgate.net

Spectroscopic Data for Diphenylanthracene and Related Compounds
CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Reference
9,10-DiphenylanthraceneCyclohexane372.5, ~395~410, ~430
2-Cyano-6-dihexylaminoanthraceneToluene415460 nih.gov
2-Propionyl-6-dihexylaminoanthracene (Anthradan)Toluene413468 nih.gov

Excited State Conformational Relaxation and Stokes Shift Analysis

Upon photoexcitation, a molecule can undergo conformational or structural relaxation in the excited state before emitting a photon. This relaxation process lowers the energy of the excited state, resulting in the emitted photon having lower energy (a longer wavelength) than the absorbed photon. The energy difference between the absorption maximum and the emission maximum is known as the Stokes shift.

For molecules like 2,6-DPA, which have rotatable phenyl groups, excited-state dynamics can involve structural torsion. aps.org Upon excitation, the molecule may transition from its ground-state geometry to a more stable excited-state geometry. This geometric relaxation is a key contributor to the Stokes shift. In constrained environments, such as within a metal-organic framework (MOF), the DPA molecules can exhibit ultrafast structural torsion in the femtosecond timescale, which alters the energy levels of the excited states. aps.org

The magnitude of the Stokes shift is also influenced by the polarity of the surrounding medium. In polar solvents, solvent molecules can reorient around the excited molecule, which may have a different dipole moment than the ground-state molecule. This solvent relaxation further stabilizes the excited state and can lead to a larger Stokes shift. nih.gov Analysis of the Stokes shift therefore provides valuable information about the excited state geometry, dipole moment, and the dynamics of its interaction with the local environment.

Tuning Emission Characteristics through Molecular Design and Coordination Polymer Formation

The intrinsic photophysical properties of this compound (2,6-DPA) can be strategically modified to tune its emission characteristics for specific applications. Researchers have explored two primary avenues to achieve this: covalent modification of the molecular structure and incorporation of the chromophore into larger, ordered assemblies like coordination polymers. These approaches allow for fine-tuning of emission color, quantum yield, and spectral purity by controlling factors such as molecular geometry, intermolecular interactions, and excited-state dynamics.

Molecular Design for Emission Tuning

Chemical modification of the 2,6-DPA framework is a powerful method for altering its electronic and, consequently, its photophysical properties.

Nitrogen Substitution: Computational studies have shown that introducing nitrogen atoms into the peripheral phenyl rings of 2,6-DPA can effectively tune its emission. researchgate.net Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations on a series of derivatives with one, two, or three nitrogen atoms incorporated into the phenyl rings predict that such modifications can shift the emission to the green region of the spectrum. researchgate.net This N-substitution leads to a more planar geometry by decreasing the twist angle between the phenyl rings and the anthracene core, which in turn lowers the energy gap and results in a red-shifted emission. researchgate.net The predicted emission peaks for these N-substituted derivatives fall within a tunable range, demonstrating the potential of chemical modification to achieve specific emission colors. researchgate.net

Table 1: Predicted Emission Characteristics of N-Substituted this compound Derivatives

Molecular Design Approach Predicted Emission Range Predicted Color
Nitrogen (N) substitution in phenyl rings 478–521 nm Green

Data sourced from computational TD-DFT calculations. researchgate.net

Dimerization: Another molecular design strategy involves creating dimers of DPA units. The geometric linkage between the monomers significantly influences the photophysical behavior, particularly the triplet lifetime and triplet-triplet annihilation (TTA) upconversion efficiency. In a study of four DPA dimers, the meta-coupled dimer (1,3-DPA2) exhibited the best performance, with an upconversion quantum yield of 21.2%, which is comparable to the monomeric DPA (24.0%). acs.org This high efficiency was primarily attributed to the dimer's longer triplet lifetime of 4.7 ms. acs.org These findings underscore how the specific covalent linkage in a multi-chromophoric system can be engineered to optimize desired emission pathways. acs.org

Coordination Polymer Formation for Enhanced Emission Purity

Incorporating DPA-based fluorophores into coordination polymers offers a robust method for controlling solid-state emission by restricting molecular motion and preventing aggregation-caused quenching. This strategy can lead to significantly improved emission color purity.

A notable example is the formation of a lutetium(III)-based coordination polymer, [Lu(hfa)₃DPA-P]n, where a phosphine (B1218219) oxide-functionalized DPA derivative (DPA-P) acts as a bridging ligand. nih.gov In solution, the DPA-P ligand exhibits a relatively broad emission peak. However, upon incorporation into the coordination polymer, the emission characteristics are markedly improved. nih.gov

The rigid structure of the polymer suppresses the vibrational and rotational motions of the DPA unit in the excited state. nih.gov This "fixation" of the molecular structure minimizes non-radiative decay pathways and leads to a significant narrowing of the emission bandwidth. The full width at half maximum (FWHM) of the emission peak for the coordination polymer was measured at 50 nm, a substantial reduction from the 77 nm observed for the free DPA-P ligand. nih.gov This narrowing results in a bright, sky-blue fluorescence with high color purity. nih.gov The formation of the polymer also induced a slight red-shift in the emission peak, from 466 nm for the ligand to 470 nm for the polymer, indicating a change in the electronic environment of the chromophore upon coordination. nih.gov

Table 2: Comparison of Photophysical Properties of DPA-P Ligand and its Lutetium Coordination Polymer

Compound / Property Emission Peak (λem) Full Width at Half Maximum (FWHM) Emission Quantum Yield (Φem) Emission Lifetime (τ)
DPA-P Ligand 466 nm 77 nm 0.81 4.9 ns
[Lu(hfa)₃DPA-P]n Polymer 470 nm 50 nm 0.82 4.8 ns

Data obtained with an excitation wavelength (λex) of 380 nm under an Argon atmosphere. nih.gov

This approach demonstrates that the creation of coordination polymers is an effective strategy to translate the desirable solution-state fluorescence of molecules like 2,6-DPA into the solid state while enhancing key properties like color purity. nih.gov

Applications of 2,6 Diphenylanthracene in Organic Electronic Devices

High-Performance Organic Field-Effect Transistors (OFETs)

2,6-Diphenylanthracene has been identified as a durable, high-performing semiconductor material for OFETs, demonstrating its significant potential in the realm of organic electronics. researchgate.netnih.gov Its simple molecular structure, lacking additional solubilizing groups, promotes effective molecular packing, which is conducive to high hole mobility. researchgate.net

OFETs utilizing this compound as the active semiconductor layer are commonly fabricated in a top-contact, bottom-gate (TCBG) configuration. tcichemicals.com In a typical fabrication process, a heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer acting as the gate dielectric. To improve the interface quality and promote the desired molecular orientation of the DPA film, the SiO₂ surface is often treated with a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS). tcichemicals.com The DPA is then deposited via thermal evaporation under high vacuum, forming a thin film on the OTS-treated substrate. The fabrication is completed by depositing the source and drain electrodes, typically made of gold, on top of the organic film through a shadow mask. tcichemicals.com

Another advanced strategy involves the creation of van der Waals heterostructures. For instance, single-crystal domains of DPA have been grown on 2D aluminum nitride (AlN) surfaces. This approach leverages the atomically flat and dangling-bond-free surface of the 2D material to template the growth of highly ordered DPA crystals, leading to OFETs with excellent performance characteristics.

The performance of this compound-based OFETs has been extensively benchmarked, consistently showing high charge carrier mobility and excellent device stability. Thin-film devices have demonstrated mobilities exceeding 10 cm²/Vs. researchgate.netnih.govtcichemicals.com In some instances, single-crystal DPA OFETs have exhibited remarkable hole mobilities as high as 34 cm²/Vs. researchgate.net These devices also typically feature high on/off current ratios, often in the range of 10⁶ to 10⁸, and demonstrate long-term stability when operated and stored in an ambient air atmosphere. tcichemicals.com

The performance of these devices is critically dependent on the quality of the DPA film and the interface with the dielectric. The perpendicular orientation of DPA molecules on the substrate, as confirmed by X-ray diffraction, is crucial for achieving high mobility. mdpi.com The table below summarizes key performance metrics reported for various DPA-based OFET architectures.

Device ArchitectureSubstrate/DielectricHole Mobility (μ)On/Off RatioReference
Top-Contact Thin FilmOTS-treated Si/SiO₂> 10 cm²/Vs- tcichemicals.com
Single Crystal-up to 34 cm²/Vs- researchgate.net
van der Waals HeterostructureDPA/AlN6.8 cm²/Vs10⁸

Organic Light-Emitting Transistors (OLETs)

The combination of high charge carrier mobility and a solid-state photoluminescence efficiency of approximately 40% makes this compound a promising material for OLETs. researchgate.net These devices uniquely integrate the light-emitting function of an OLED with the current-switching and amplification capabilities of a transistor in a single architecture.

A critical requirement for efficient OLETs is balanced ambipolar charge transport, meaning the ability to conduct both holes and electrons effectively. For a high-mobility p-type semiconductor like DPA, achieving efficient light emission in a transistor architecture necessitates balancing the injection and transport of both holes and electrons. This balance is crucial for confining and controlling the electron-hole recombination zone within the transistor channel to maximize light emission. researchgate.net In DPA-based OLETs, this is addressed by carefully selecting electrode materials and device geometries to facilitate electron injection into the high-mobility hole-transporting DPA crystal. By managing the gate and drain voltages, the location of the recombination zone can be controlled, allowing for the spatial modulation of light emission. researchgate.netmdpi.com

While the intrinsic emission of DPA is in the blue region of the spectrum, the principles of OLET operation allow for the possibility of generating tunable and multi-color light. Theoretical studies on nitrogen-substituted DPA derivatives suggest that chemical modifications can tune the emission to the green part of the spectrum. This indicates the potential for achieving a range of colors by molecular design. In the broader context of OLETs, multi-color and white light emission can be achieved by using a combination of different emissive materials, either through co-doping or by creating heterostructures within the device channel. Although specific examples of tunable multi-color and white electroluminescence from OLETs based solely on unsubstituted this compound are not extensively detailed in the literature, its high mobility and luminescence make it an excellent candidate for host materials in such advanced device architectures.

Integration in Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) and its derivatives are foundational materials in the field of OLEDs, frequently employed as blue emitters and stable host materials. researchgate.netrsc.org The substitution at the 2 and 6 positions of the anthracene core is a known strategy to suppress crystallization and promote the formation of stable amorphous films, which is beneficial for OLED device longevity and efficiency. researchgate.net

Derivatives of 9,10-diphenylanthracene (B110198) with bulky substituents at the 2,6-positions have been synthesized and used as non-doped blue-emitting materials in multilayer OLEDs, achieving current efficiencies in the range of 4.6–5.8 cd/A. researchgate.net While research has often focused on more complex derivatives to fine-tune properties, the core attributes of the this compound structure are highly relevant. Its high photoluminescence quantum yield makes it a suitable candidate for an emissive layer, while its high hole mobility suggests potential as a host material or in a hole-transporting layer. The integration of this compound and its derivatives in OLEDs is a strategic choice to achieve stable, efficient blue emission, a critical component for full-color displays and white lighting applications. rsc.orgnih.gov

Utility in Organic Phototransistors (OPTs)

This compound (DPA) has emerged as a highly promising organic semiconductor for the fabrication of high-performance organic phototransistors (OPTs). uni-muenster.de Its unique molecular structure, featuring a fluorescent anthracene core and phenyl groups at the 2 and 6 positions, strikes an effective balance between charge carrier mobility and optoelectronic properties. uni-muenster.de This has led to the development of OPTs with performance metrics that rival and, in some cases, surpass those of traditional inorganic or hybrid phototransistors. uni-muenster.despringernature.com The use of DPA in OPTs is particularly attractive for future applications such as flexible and foldable electronics, imaging, and biomedical sensing due to the inherent advantages of organic materials like light weight, low cost, and amenability to large-area processing. uni-muenster.de

Photosensitivity and Photoresponsivity Attributes

Organic phototransistors based on this compound exhibit exceptional photosensitivity and photoresponsivity, which are critical parameters for light detection. uni-muenster.de Researchers have successfully constructed organic single-crystal vertical field-effect transistors (SC-VFETs) and phototransistors using DPA as the active channel material. bohrium.com These devices have demonstrated superior photoresponse performance, converting light into electrical signals with high efficiency. uni-muenster.debohrium.com

The key performance metrics of DPA-based phototransistors are a testament to the material's excellent intrinsic properties. uni-muenster.de The introduction of phenyl groups at the 2 and 6 positions of the anthracene core helps to improve the stability of the molecule while maintaining high charge carrier mobility. scispace.com This combination is crucial for achieving both high mobility and superior light-sensitivity in a single device. springernature.comscispace.com

Detailed research findings have quantified the impressive performance of DPA-based OPTs. For instance, single-crystal vertical phototransistors have achieved a high on/off current ratio, showcasing their excellent photoswitching capabilities. bohrium.com Furthermore, these devices have demonstrated remarkable wavelength selectivity, indicating their potential for use in sophisticated photodetector applications. bohrium.com The following table summarizes key performance parameters reported for DPA-based organic phototransistors.

Performance MetricReported ValueReference
Photoresponsivity110 A W⁻¹ bohrium.com
Detectivity10¹³ Jones bohrium.com
On/Off Ratio10⁶ bohrium.com
Current Density100 mA cm⁻² (at -5 V) bohrium.com

Unprecedentedly, some studies on vacuum-deposited DPA thin films for OPT arrays have reported a detectivity greater than 10¹⁷ cm Hz¹ᐟ² W⁻¹. scispace.com These figures are among the best results reported for phototransistors to date, underscoring the significant potential of this compound in optoelectronic applications. uni-muenster.descispace.com

Considerations for Device Durability and Long-Term Performance

Beyond immediate performance metrics, the long-term stability and durability of organic electronic devices under operational stress are of paramount importance for their practical implementation. This compound has shown considerable promise in this regard, exhibiting robust performance and stability.

Ambient and Thermal Stability in Device Operation

One of the significant advantages of this compound is its notable stability in ambient air. uni-muenster.de Devices fabricated using DPA have been shown to be stable for extended periods under an air atmosphere, a critical factor for real-world applications where encapsulation may be costly or impractical. tcichemicals.com The molecular design of DPA, with phenyl groups at the 2 and 6 positions of the anthracene, contributes to a lower highest occupied molecular orbital (HOMO) energy level of -5.6 eV. scispace.com This lowered HOMO level enhances the material's resistance to oxidation and contributes to its improved stability. scispace.com

Q & A

Basic Research Questions

Synthesis and Optimization of 2,6-DPA How is 2,6-DPA synthesized, and what factors contribute to its high yield? Methodological Answer: 2,6-DPA is synthesized via a three-step procedure involving Suzuki-Miyaura coupling reactions. Key factors include the use of palladium catalysts (e.g., Pd(AcO)₂), optimized stoichiometry of boronic acid derivatives, and controlled reaction conditions (reflux under inert atmosphere). High yields (>80%) are achieved through purification via flash chromatography .

Molecular Design Rationale Why is the 2,6-substitution pattern critical in DPA’s molecular design? Methodological Answer: The 2,6-substitution minimizes π-π stacking interactions compared to 9,10-substituted anthracenes, preserving emission efficiency while enabling planar molecular packing for efficient charge transport. This design balances photoluminescence quantum yield (PLQY ~41%) and thin-film mobility (>10 cm² V⁻¹ s⁻¹) .

Differentiation from Structural Isomers How can researchers distinguish 2,6-DPA from structural isomers like 9,10-DPA? Methodological Answer: NMR spectroscopy reveals distinct chemical shifts: 2,6-DPA exhibits aromatic proton signals split into multiplets due to asymmetric substitution, while 9,10-DPA shows symmetrical splitting. X-ray diffraction (XRD) further distinguishes packing motifs, with 2,6-DPA favoring herringbone arrangements .

Photophysical Characterization How is the fluorescence quantum yield (Φf) of 2,6-DPA experimentally determined? Methodological Answer: Φf is measured using a luminescence spectrophotometer by comparing the integrated emission intensity of 2,6-DPA to a standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.7). Solvent refractive indices and absorption coefficients are incorporated into the calculation .

Crystallinity and Thin-Film Morphology What techniques validate the crystallinity of 2,6-DPA thin films? Methodological Answer: Transmission electron microscopy (TEM) and selected-area electron diffraction (SAED) confirm single-crystalline domains. Grazing-incidence XRD quantifies out-of-plane π-π stacking distances (~3.4 Å), critical for charge transport .

Advanced Research Questions

Electric Field Modulation of Charge Transport How do external electric fields enhance 2,6-DPA’s charge transport properties? Methodological Answer: Multiscale theoretical models (DFT-D and QM/MM) show that electric fields align molecular dipoles, reducing reorganization energy by 15–20% and increasing hole mobility by up to 30%. Experimental validation uses gated four-probe measurements .

Pressure-Dependent Mobility and Luminescence How does applied pressure affect 2,6-DPA’s optoelectronic properties? Methodological Answer: Hydrostatic pressure (up to 1.86 GPa) compresses the crystal lattice, enhancing hole mobility by doubling intermolecular electronic coupling. Concurrently, pressure-induced bandgap narrowing red-shifts emission spectra by ~20 nm .

Band-Like Transport in Thin Films How can researchers validate band-like charge transport in 2,6-DPA thin films? Methodological Answer: Temperature-dependent mobility measurements and angle-resolved TEM analysis reveal band-like transport. For 2,6-DPA, mobility increases with decreasing temperature (negative temperature coefficient), indicating delocalized charge carriers. SAED patterns confirm high crystallinity .

Anisotropic Charge Transport Why does 2,6-DPA exhibit anisotropic charge transport in single crystals? Methodological Answer: Boltzmann transport calculations show 27-fold higher mobility along the crystallographic b-axis due to stronger electronic coupling in that direction. Polarized microscopy and angle-resolved conductivity mapping validate anisotropy .

Integration into OLETs for High EQE How are 2,6-DPA single crystals optimized for organic light-emitting transistors (OLETs)? Methodological Answer: Asymmetric electrode design (e.g., Au/Ca for balanced ambipolar injection) and crystal alignment via "channel-restricted meniscus self-assembly" achieve external quantum efficiency (EQE) up to 1.61%. Electroluminescence is spatially confined to the charge transport channel .

Large-Scale Crystal Alignment Techniques What methods enable wafer-scale alignment of 2,6-DPA single crystals? Methodological Answer: Photolithography-defined microchannels guide solution-based crystal growth, producing aligned arrays with mobility >30 cm² V⁻¹ s⁻¹. This method leverages solvent meniscus confinement to control nucleation sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.